

Application Notes and Protocols for Photochemical Functionalization of Congressane Derivatives

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Compound of Interest

Compound Name: Congressane

Cat. No.: B1210604

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These application notes provide a detailed overview and experimental protocols for the photochemical functionalization of **congressane** (also known as diamantane) and its derivatives. The methodologies described herein utilize visible-light photoredox catalysis to achieve selective C-H activation, enabling the introduction of various functional groups onto the rigid diamondoid scaffold. This late-stage functionalization approach is of significant interest in drug discovery and materials science, offering a streamlined pathway to novel **congressane**-based molecules with potentially unique biological activities and material properties.

Introduction to Photochemical Functionalization of Congressane

Congressane, a cage hydrocarbon, possesses a rigid, three-dimensional structure that imparts unique physicochemical properties to its derivatives. Traditional methods for functionalizing such saturated hydrocarbons often require harsh reaction conditions and lack selectivity. Photochemical methods, particularly those employing photoredox catalysis, have emerged as a powerful and mild alternative for the direct activation of strong C-H bonds.^{[1][2]} These reactions are typically initiated by a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) or hydrogen atom transfer (HAT) processes to generate reactive radical

intermediates from the **congressane** core.[1][3][4] These intermediates can then be trapped by various reagents to afford the functionalized products.

Recent advancements have demonstrated the selective functionalization of tertiary C-H bonds on the **congressane** framework, offering a predictable route to novel derivatives.[2][5] The protocols detailed below are based on a highly effective method utilizing a pyrylium-based photocatalyst for the alkylation of **congressane** and higher diamondoids.[5]

Data Presentation: Quantitative Summary of Photochemical Alkylation of Diamondoids

The following table summarizes the yields and regioselectivity for the photochemical alkylation of various diamondoids with different radical acceptors. The reactions were performed using 2,4,6-triphenylpyrylium tetrafluoroborate (TPT) as the photocatalyst under visible light irradiation.[5]

Diamondoid Substrate	Radical Acceptor	Product	Yield (%) ^[5]	Apical/Non-apical Ratio ^[5]
Diamantane	Malononitrile	Diamantyl malononitrile	82	1:1.8
Triamantane	Malononitrile	Triamantyl malononitrile	80	1:2.6
Tetramantane	Malononitrile	Tetramantyl malononitrile	84	1:1.3
[1(2)3]Tetramantane	Malononitrile	[1(2)3]Tetramantyl malononitrile	40	2.6:1

Experimental Protocols

General Protocol for Photocatalytic C-H Alkylation of Congressane (Diamantane)

This protocol describes the general procedure for the selective tertiary C-H alkylation of **congressane** using a photoredox catalyst.

Materials:

- **Congressane** (Diamantane)
- Radical acceptor (e.g., malononitrile)
- 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) photocatalyst
- Anhydrous solvent (e.g., dichloromethane or acetonitrile)
- Schlenk tube or similar reaction vessel suitable for inert atmosphere
- Visible light source (e.g., blue LED lamp)
- Stir plate
- Standard laboratory glassware for workup and purification
- Inert gas (Argon or Nitrogen)

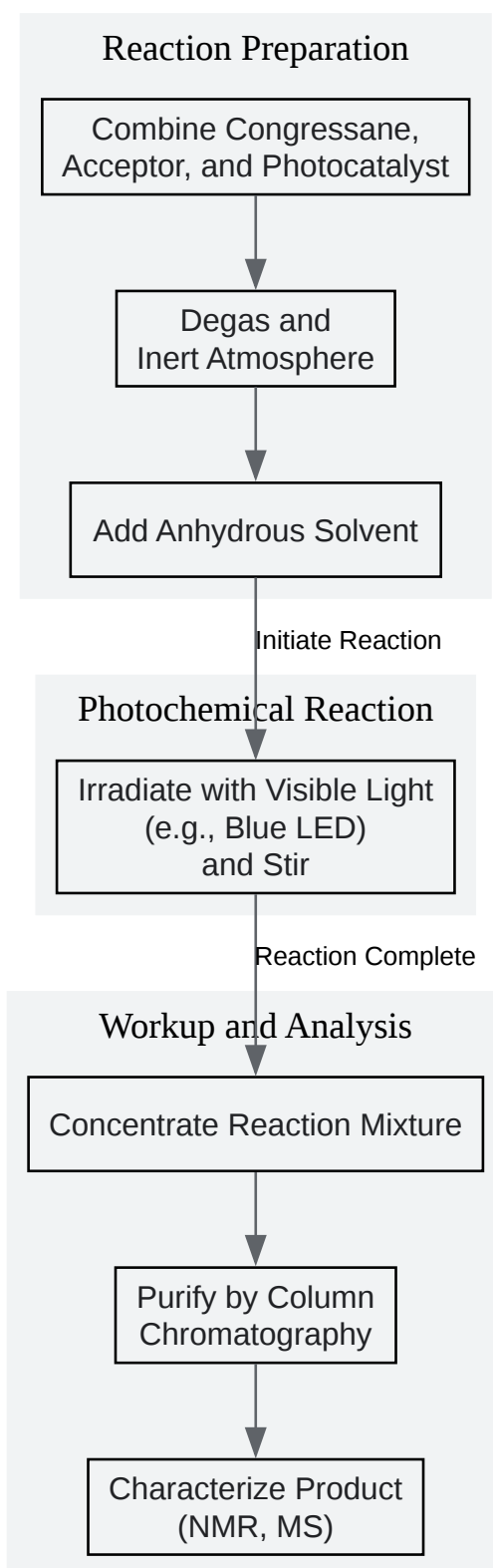
Procedure:

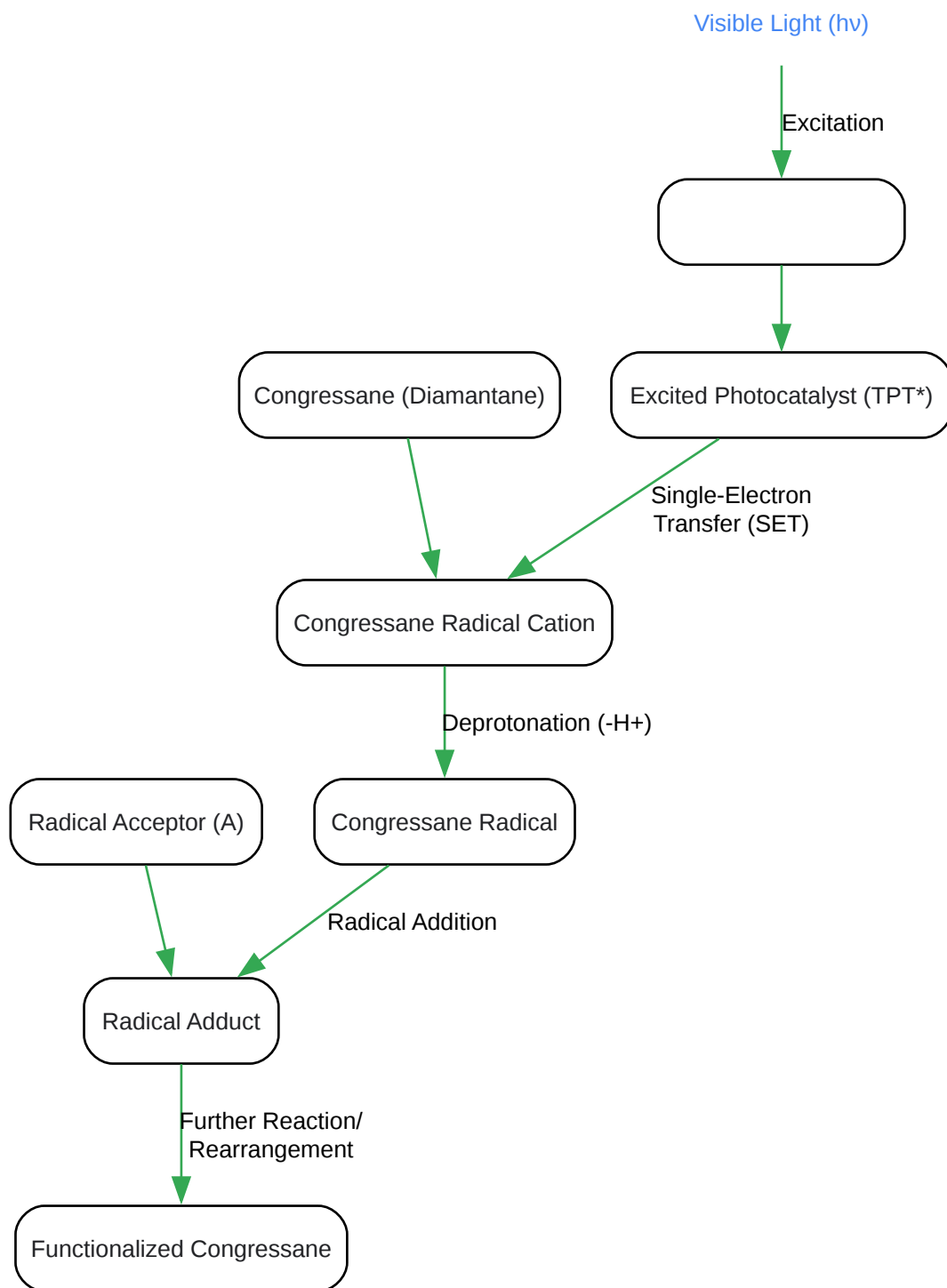
- **Reaction Setup:** To an oven-dried Schlenk tube equipped with a magnetic stir bar, add **congressane** (1.0 equiv.), the radical acceptor (1.5 equiv.), and the 2,4,6-triphenylpyrylium tetrafluoroborate photocatalyst (1-5 mol%).
- **Degassing:** Seal the Schlenk tube and degas the vessel by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).
- **Solvent Addition:** Add the anhydrous solvent via syringe. The reaction concentration should be optimized, typically in the range of 0.05-0.1 M with respect to the limiting reagent.
- **Photochemical Reaction:** Place the reaction vessel in proximity to the visible light source (e.g., a 34 W blue LED lamp) and stir vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 12 to 48 hours.
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the functionalized **congressane** derivative.
- Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (^1H , ^{13}C) and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental Workflow for Photocatalytic Functionalization





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